Nitric acid;1,1,3,3-tetramethylguanidine
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Overview
Description
Nitric acid;1,1,3,3-tetramethylguanidine is an organic compound with the chemical formula HNC(N(CH₃)₂)₂. This compound is a colorless liquid known for its strong basic properties, as indicated by the high pKa of its conjugate acid . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
1,1,3,3-Tetramethylguanidine can be synthesized through several methods. One common method involves the S-methylation and amination of tetramethylthiourea . Another alternative method starts from cyanogen iodide . In industrial settings, the production of 1,1,3,3-tetramethylguanidine often involves these synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
1,1,3,3-Tetramethylguanidine undergoes various chemical reactions, primarily due to its strong basic nature. Some of the common reactions include:
Oxidation: It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It is employed in the preparation of alkyl nitriles from alkyl halides and 3′-alkylthymidines from 3′-nitrothymidines.
Catalysis: It serves as a base-catalyst in the production of polyurethane.
Scientific Research Applications
1,1,3,3-Tetramethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong, non-nucleophilic base for alkylations, often as a substitute for more expensive bases like 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene.
Medicine: Its strong basic properties make it useful in the synthesis of pharmaceutical intermediates.
Industry: It is employed as a base-catalyst in the production of polyurethane and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetramethylguanidine is primarily based on its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates. This property makes it an effective catalyst in many organic synthesis reactions, including oxidation and substitution reactions .
Comparison with Similar Compounds
1,1,3,3-Tetramethylguanidine is often compared with other strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene. While all these compounds are strong bases, 1,1,3,3-tetramethylguanidine is unique due to its high water solubility, which allows it to be easily removed from mixtures in organic solvents . Other similar compounds include dimethylurea, noxytiolin, metformin, buformin, and allantoic acid .
Properties
CAS No. |
69932-20-3 |
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Molecular Formula |
C5H14N4O3 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
nitric acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C5H13N3.HNO3/c1-7(2)5(6)8(3)4;2-1(3)4/h6H,1-4H3;(H,2,3,4) |
InChI Key |
MDURUBGJMKSQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N(C)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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